
Ethiofencarb
Overview
Description
Preparation Methods
Ethiofencarb can be synthesized through a reaction involving 2-ethylthiomethylphenol and methyl isocyanate . The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods often involve the use of solvents like dichloromethane, isopropanol, and toluene .
Chemical Reactions Analysis
Ethiofencarb undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In alkaline conditions, this compound undergoes hydrolysis to produce phenol derivatives.
Photodegradation: When exposed to sunlight, this compound is readily photodegraded.
Common reagents and conditions used in these reactions include sodium hydroxide for hydrolysis and visible light for photodegradation . The major products formed from these reactions are sulfoxides, sulfones, and phenol derivatives .
Scientific Research Applications
Ethiofencarb is a carbamate insecticide and is sold or registered in Bulgaria, Chile, Denmark, the Federal Republic of Germany, Israel, Italy, Portugal, Spain, Sweden, Switzerland, and Turkey . Applications for registration have been filed in a number of other countries . It is used on vegetables, fruit crops, field crops, and ornamental plants to control numerous aphid species, including strains resistant to organophosphorus .
Residue Behavior
- Residues in Crops The residue concentrations in Brussels sprouts, kale, and lettuce were below 1.2 and 3 mg/kg respectively at intervals of 4 to 7 days after application . Potato samples taken from 11 to 178 days after last treatment contained residues below 0.05 mg/kg in each case . The residues in cereal grains and green cereals grown after seed dressing were not detectable . In sugarbeet roots, residues did not exceed 0.05 mg/kg . The residues in sugarbeet tops ranged from 2 mg/kg at day 25 to 0.06 mg/kg at day 112 .
- Residues in Rotational Crops The residue in soil is partly taken up by rotational crops . The green part of pea and maize plants grown in a field treated with this compound 29 days preplanting contained maximum residues of 0.06 and 0.23 mg/kg 61 and 75 days after sowing . The residues in peas and maize kernels were below and at or below the limit of determination (0.01 mg/kg) respectively .
Toxicology
Groups of 50 male and 50 female rats (100 male and 100 female in the control group) were fed a diet containing this compound at concentrations of 0, 330, 1000, and 3000 ppm for 24 months . The values of hematological and clinical chemistry tests (with respect to ALP, GOT, GPT, GLDH, bilirubin, and proteins in serum), urinalyses, and kidney function tests were within the physiological ranges . Blood sugar values did not differ from the control, whereas a dose-related increase of the cholesterol values in treated animals was found, especially at 3000 ppm . A dose-dependent increase of the relative liver-weight at 1000 and 3000 ppm was observed .
At 3000 ppm the histopathological examination of tissues disclosed signs of treatment-related alterations in the liver such as enlarged hepatocytes, hepatocytes nuclei, and granular cytoplasmic structures .
Photocatalytic Degradation
- Active Species The superoxide radical O2, hydroxyl radicals OH, and photogenerated holes h, can be responsible for the photocatalytic degradation of this compound .
- Scavenger Experiments this compound degradation experiments show that the addition of 1 mM of 1,4-benzoquinone (BQ) strongly inhibited the degradation process, reducing the efficiency, suggesting the important role of the O2species in the reported degradation . Similar results were obtained upon adding 1 mM of isopropanol (IPA), inferring that OH radicals effectively contribute to this compound degradation . In contrast, inhibition effect was marginally noticed upon adding ammonium oxalate (AO), indicating only an assistant role of the holes in this photodegradation .
Case Study: Decay of this compound in Apples
Mechanism of Action
Ethiofencarb exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, this compound disrupts the transmission of nerve impulses, leading to the paralysis and death of insects . The carbamylation of acetylcholinesterase is unstable, allowing for faster regeneration of the enzyme compared to organophosphorus compounds .
Comparison with Similar Compounds
Ethiofencarb belongs to the class of carbamate insecticides, which also includes compounds like carbaryl, aldicarb, and methomyl . Compared to these compounds, this compound is unique due to its specific structure, which includes an ethylthiomethyl group attached to the phenyl ring . This structural feature contributes to its distinct chemical properties and biological activity .
Similar compounds include:
Carbaryl: Another carbamate insecticide used to control a wide range of pests.
Aldicarb: A highly toxic carbamate pesticide used for controlling nematodes and insects.
Methomyl: A carbamate insecticide known for its rapid action against pests.
This compound’s unique structure and properties make it a valuable compound for both agricultural and scientific research applications .
Biological Activity
Ethiofencarb, a carbamate pesticide, is utilized primarily for controlling aphids in various crops, including fruits and vegetables. Its chemical structure is characterized as (2-ethylthiomethyl-phenyl)-N-methylcarbamate. This compound has garnered attention due to its significant biological activity, toxicity, and environmental impact. This article delves into the biological activity of this compound, highlighting its degradation processes, toxicological effects, and potential for environmental contamination.
This compound acts as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. The inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system and eventual paralysis or death of the insect. This mechanism is common among carbamate pesticides, which are known for their neurotoxic effects.
Toxicity Profile
This compound has been classified as highly hazardous due to its acute toxicity levels. The oral LD50 values indicate that it poses significant risks to mammals:
Exposure Route | LD50 (mg/kg) | Classification |
---|---|---|
Oral | 50-200 | Class II - Moderately Hazardous |
Dermal | 200-2000 | Class III - Slightly Hazardous |
The compound has been noted for its potential carcinogenic and mutagenic properties, raising concerns about its safety in agricultural practices and environmental health .
Environmental Impact
This compound is frequently detected in soil and water samples due to its widespread use and persistence in the environment. Studies have shown that it can contaminate groundwater and surface water, leading to ecological risks for aquatic organisms. The degradation products of this compound also pose risks, as they may retain toxic properties similar to the parent compound .
Photocatalytic Degradation
Recent research has focused on the photocatalytic degradation of this compound as a method for mitigating its environmental impact. A study utilized a stannum indium sulfide (SnIn4S8) photocatalyst under visible light to degrade this compound effectively. The results demonstrated a degradation efficiency of 99.8% under optimal conditions. The degradation process was primarily mediated by reactive oxygen species such as hydroxyl radicals () and superoxide anions (), which were confirmed through scavenger experiments .
Degradation Efficiency Table
Photocatalyst | Degradation Efficiency (%) | Optimal Dosage (g/L) |
---|---|---|
SnIn4S8 | 99.8 | 0.5 |
MoS2 | 95 | N/A |
BiVO4 | 97 | N/A |
Case Studies
- Kinetic Study : A kinetic study indicated that complete degradation of this compound occurred at pH 12 across various temperatures, demonstrating that alkaline conditions significantly enhance its breakdown .
- Environmental Monitoring : In a field study conducted in Taichung Park, water samples spiked with this compound showed varying degradation rates depending on environmental factors such as pH and temperature, emphasizing the need for context-specific remediation strategies .
Properties
IUPAC Name |
[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNVIYQEUHLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Record name | Ethiofencarb | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037545 | |
Record name | Ethiofencarb | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |
Record name | Ethiofencarb | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | Ethiofencarb | |
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Boiling Point |
Decomposes on distillation | |
Record name | ETHIOFENCARB | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
123 °C | |
Record name | Ethiofencarb | |
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Solubility |
In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor) | |
Record name | ETHIOFENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethiofencarb | |
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Record name | Ethiofencarb | |
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Density |
1.231 (20 °C), 1.23 g/cm³ | |
Record name | ETHIOFENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethiofencarb | |
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Vapor Pressure |
0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Ethiofencarb | |
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Record name | ETHIOFENCARB | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/ | |
Record name | ETHIOFENCARB | |
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Color/Form |
Colourless crystals. | |
CAS No. |
29973-13-5 | |
Record name | Ethiofencarb | |
Source | CAS Common Chemistry | |
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Record name | Ethiofencarb [BSI:ISO] | |
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Record name | ETHIOFENCARB | |
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Record name | ETHIOFENCARB | |
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Record name | Ethiofencarb | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Ethiofencarb | |
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Melting Point |
33.4 °C | |
Record name | ETHIOFENCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7140 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethiofencarb | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethiofencarb | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1754 | |
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